molecular formula C25H21FN4O4 B12395682 Vegfr-2-IN-27

Vegfr-2-IN-27

Cat. No.: B12395682
M. Wt: 460.5 g/mol
InChI Key: JLYZADCXABGDBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vegfr-2-IN-27 is a small molecule inhibitor targeting the vascular endothelial growth factor receptor 2 (VEGFR-2). VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the process of forming new blood vessels. This compound is of significant interest in cancer research due to its potential to inhibit tumor growth by blocking the VEGFR-2 signaling pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vegfr-2-IN-27 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route involves the use of anthranilic diamides, which are synthesized through computer-aided design and various cheminformatics approaches . The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the synthesis process and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Vegfr-2-IN-27 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired chemical transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols. Substitution reactions can result in a variety of functionalized derivatives of this compound .

Mechanism of Action

Vegfr-2-IN-27 exerts its effects by binding to the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation and activation of downstream signaling pathways involved in endothelial cell proliferation, migration, and survival. Key molecular targets and pathways affected by this compound include the PLCγ-PKC, TSAd-Src-PI3K-Akt, SHB-FAK-paxillin, SHB-PI3K-Akt, and NCK-p38-MAPKAPK2/3 pathways .

Comparison with Similar Compounds

Similar Compounds

Several compounds are similar to Vegfr-2-IN-27 in terms of their structure and function. These include:

Uniqueness

This compound is unique due to its high specificity for VEGFR-2, which reduces off-target effects and potential toxicity compared to other multi-targeted inhibitors. This specificity makes it a valuable tool for studying the VEGFR-2 signaling pathway and developing targeted cancer therapies .

Biological Activity

Vegfr-2-IN-27 is a compound designed to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis and tumor progression. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential applications in cancer therapy.

VEGFR-2 is a receptor tyrosine kinase that mediates the effects of vascular endothelial growth factors (VEGFs). Upon binding with VEGF ligands, VEGFR-2 undergoes dimerization and autophosphorylation, triggering various downstream signaling pathways involved in endothelial cell proliferation, migration, and survival. Inhibitors like this compound disrupt this process, effectively hindering angiogenesis.

Efficacy Studies

Recent studies have reported the potency of this compound in various in vitro and in vivo models. The compound demonstrated significant inhibition of VEGFR-2 kinase activity, with an IC50 value indicating its effectiveness compared to established inhibitors like sunitinib.

Table 1: Inhibitory Activity of this compound

CompoundTargetIC50 (μM)Cell Line Tested
This compoundVEGFR-20.20HUVECs
SunitinibVEGFR-20.039HCT-15
Compound 25mVEGFR-20.026MCF-7

Case Studies

  • Tumor Models : In xenograft models using human cancer cell lines, this compound showed a marked reduction in tumor growth compared to controls. Tumors treated with this compound exhibited decreased vascularization, as assessed by immunohistochemical staining for CD31.
  • Combination Therapies : Combining this compound with chemotherapeutic agents enhanced overall efficacy. For instance, co-administration with doxorubicin resulted in synergistic effects, leading to increased apoptosis in cancer cells.

Biological Assays

The biological activity of this compound was evaluated through various assays:

1. Cell Viability Assays : Using MTT and Annexin V-FITC assays, the compound's antiproliferative effects were confirmed across multiple cancer cell lines including breast (MCF-7) and colon (HCT-15) cancers.

2. Apoptosis Induction : Annexin V-FITC assays indicated that treatment with this compound led to significant apoptosis in targeted cancer cells, suggesting a mechanism through which it exerts its antitumor effects.

Research Findings

Recent literature has highlighted the potential of this compound as a promising candidate for further development:

  • A study indicated that compounds targeting VEGFR pathways can significantly alter tumor microenvironments and enhance the effectiveness of existing therapies .
  • Molecular docking studies have suggested that this compound binds effectively to the ATP-binding site of VEGFR-2, supporting its role as a competitive inhibitor .
  • Preclinical trials have shown that inhibitors like this compound can effectively reduce tumor burden and improve survival rates in animal models .

Properties

Molecular Formula

C25H21FN4O4

Molecular Weight

460.5 g/mol

IUPAC Name

ethyl 4-[3-fluoro-4-[(3-methylphenyl)carbamoylamino]phenoxy]quinazoline-2-carboxylate

InChI

InChI=1S/C25H21FN4O4/c1-3-33-24(31)22-28-20-10-5-4-9-18(20)23(30-22)34-17-11-12-21(19(26)14-17)29-25(32)27-16-8-6-7-15(2)13-16/h4-14H,3H2,1-2H3,(H2,27,29,32)

InChI Key

JLYZADCXABGDBV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2C(=N1)OC3=CC(=C(C=C3)NC(=O)NC4=CC=CC(=C4)C)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.